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Compound of Interest

Compound Name: Acoziborole

Cat. No.: B605153

An in-depth technical guide on the core physicochemical properties and mechanism of action
of Acoziborole (SCYX-7158), a promising single-dose oral therapeutic for Human African
Trypanosomiasis (HAT).

Introduction

Acoziborole (formerly SCYX-7158) is a novel, orally bioavailable benzoxaborole derivative that
has demonstrated high efficacy against Trypanosoma brucei gambiense, the primary causative
agent of Human African Trypanosomiasis, also known as sleeping sickness.[1][2][3] Developed
by Anacor Pharmaceuticals and further advanced by the Drugs for Neglected Diseases
initiative (DNDi), Acoziborole represents a significant breakthrough in the treatment of this
neglected tropical disease, offering the potential for a single-dose cure.[1][2] This technical
guide provides a comprehensive overview of the physicochemical properties of Acoziborole,
its mechanism of action, and the experimental methodologies relevant to its characterization,
aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its
pharmacokinetic and pharmacodynamic behavior. Acoziborole has been optimized to exhibit
properties consistent with good oral availability, metabolic stability, and central nervous system
(CNS) permeability, which is crucial for treating the neurological stage of HAT.[4][5]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b605153?utm_src=pdf-interest
https://www.benchchem.com/product/b605153?utm_src=pdf-body
https://www.benchchem.com/product/b605153?utm_src=pdf-body
https://dndi.org/research-development/portfolio/acoziborole/
https://discovery.dundee.ac.uk/files/145000500/PIIS147149222400179X.pdf
https://www.foundation-s.sanofi.com/assets/dot-fs/documents/press-releases-pdf/2022/PR-Acorziborole.pdf
https://www.benchchem.com/product/b605153?utm_src=pdf-body
https://dndi.org/research-development/portfolio/acoziborole/
https://discovery.dundee.ac.uk/files/145000500/PIIS147149222400179X.pdf
https://www.benchchem.com/product/b605153?utm_src=pdf-body
https://www.benchchem.com/product/b605153?utm_src=pdf-body
https://www.gov.uk/research-for-development-outputs/scyx-7158-an-orally-active-benzoxaborole-for-the-treatment-of-stage-2-human-african-trypanosomiasis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3125149/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Structure and Identity

Acoziborole is chemically known as 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo]c][6]
[7]oxaborol-6-yl)-2-(trifluoromethyl)benzamide. Its chemical structure features a benzoxaborole
core, which is essential for its biological activity.

Identifier Value

4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-
IUPAC Name dihydrobenzo[c][6][7]oxaborol-6-yl)-2-

(trifluoromethyl)benzamide

Synonyms SCYX-7158, AN5568

CAS Number 1266084-51-8

Molecular Formula C17H14BF4NOs

Molecular Weight 367.11 g/mol
CC1(C)OB(0O)c2clcec(c2)NC(=0)c3cee(F)ec3C

SMILES (C)OB(0) (c2)NC(=0) (F)
(AFF
INChl=1S/C17H14BF4NO3/c1-16(2)12-6-4-

inChi 10(8-14(12)18(25)26-16)23-15(24)11-5-3-

n

9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,
(H,23,24)

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of
Acoziborole.
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Property Value Reference
pKa 9.61 [7]
logD (pH 7.4) 351 [7]
Solubility =125 mg/mL in DMSO [8]

=8 mg/mL in 10% DMSO,
40% PEG300, 5% Tween-80, [8]
45% Saline

=8 mg/mL in 10% DMSO,

. (8]
90% Corn Oil

Mechanism of Action

The primary mechanism of action of Acoziborole is the inhibition of the Cleavage and

Polyadenylation Specificity Factor 3 (CPSF3) in Trypanosoma brucei. CPSF3 is a critical

endonuclease involved in the processing of pre-mR

NA.

By targeting the parasite's CPSF3, Acoziborole disrupts the maturation of messenger RNA

(mRNA), leading to a cascade of downstream effects that ultimately result in parasite death.

This mechanism provides a high degree of selectivity for the parasite over the human host.

While CPSF3 is the primary target, some research suggests the possibility of CPSF3-

independent modes of action, which may contribute

to the overall efficacy of the drug.

Below is a diagram illustrating the proposed primary signaling pathway of Acoziborole's

action.
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Caption: Mechanism of action of Acoziborole in Trypanosoma brucei.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of
Acoziborole are not extensively published. However, this section outlines the standard and
generally accepted methodologies that are typically employed for the characterization of drug
candidates like benzoxaboroles.

Determination of pKa

The ionization constant (pKa) is a critical parameter that influences the solubility, absorption,
and distribution of a drug. For benzoxaboroles, spectrophotometric methods are commonly
used.

General Spectrophotometric pKa Determination Protocol:

» Stock Solution Preparation: A stock solution of Acoziborole is prepared in a suitable organic
solvent (e.g., DMSO).

o Buffer Preparation: A series of buffers with a range of known pH values (e.g., from pH 2 to
12) are prepared.
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Sample Preparation: A small aliquot of the Acoziborole stock solution is added to each
buffer to a final constant concentration.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a
relevant wavelength range.

Data Analysis: The absorbance at a wavelength where the ionized and unionized species
have different extinction coefficients is plotted against the pH. The pKa is then determined
from the inflection point of the resulting sigmoidal curve. Alternatively, the ratio of absorbance
at two different wavelengths can be plotted against pH to determine the pKa.[6][9]

Determination of Solubility

Aqueous solubility is a key factor for oral drug absorption. The shake-flask method is the gold

standard for determining thermodynamic solubility.

General Shake-Flask Solubility Protocol:

Solution Preparation: An excess amount of Acoziborole is added to a known volume of the
relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature
(e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is
reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
undissolved solid from the saturated solution.

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately,
and the concentration of Acoziborole is determined using a suitable analytical method, such
as High-Performance Liquid Chromatography (HPLC) with UV detection.

For formulation development, kinetic solubility in the presence of co-solvents is also assessed.

[8]

Determination of logP / logD
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The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's
lipophilicity, which is crucial for predicting its membrane permeability and overall ADME
properties. The shake-flask method is a widely accepted technique for these measurements.

General Shake-Flask logD Protocol:

e Phase Preparation: n-Octanol and an aqueous buffer of a specific pH (e.g., 7.4) are mutually
saturated by shaking them together and allowing the phases to separate.

 Partitioning: A known amount of Acoziborole is dissolved in one of the phases (usually the
one in which it is more soluble). This solution is then mixed with a known volume of the other
phase in a sealed container.

o Equilibration: The biphasic mixture is agitated for a period sufficient to allow the compound to
partition between the two phases and reach equilibrium.

o Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol
and aqueous layers.

e Quantification: The concentration of Acoziborole in each phase is determined by a suitable
analytical method (e.g., HPLC-UV).

o Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration
of Acoziborole in the n-octanol phase to its concentration in the aqueous phase.[10][11]

Conclusion

Acoziborole is a promising new chemical entity with a favorable physicochemical profile for the
oral treatment of Human African Trypanosomiasis. Its unique mechanism of action, targeting
the essential parasite enzyme CPSF3, provides a basis for its high efficacy and selectivity. The
data and methodologies presented in this guide offer a foundational understanding for
professionals involved in the research and development of this and other novel anti-parasitic
agents. Further publication of detailed experimental protocols would be beneficial for the
scientific community to fully appreciate the elegant drug design and development process of
this important therapeutic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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